molecular formula C19H11BrClN3O2 B3487394 4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B3487394
M. Wt: 428.7 g/mol
InChI Key: KJQGDAZHOAUSFX-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of halogenated phenol and benzoxazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: A simpler compound with similar halogenated phenol structure.

    2-chloro-6-bromoaniline: Another halogenated aromatic compound with different functional groups.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.

Uniqueness

4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of halogenated phenol and benzoxazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-chloro-6-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O2/c20-13-7-12(18(25)15(21)8-13)10-23-14-1-2-17-16(9-14)24-19(26-17)11-3-5-22-6-4-11/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQGDAZHOAUSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Cl)O)N=C(O2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Reactant of Route 2
4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

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